![molecular formula C10H10BrClN2 B1380771 6-Bromo-2-chloro-1-propan-2-ylbenzimidazole CAS No. 1780330-84-8](/img/structure/B1380771.png)
6-Bromo-2-chloro-1-propan-2-ylbenzimidazole
Overview
Description
6-Bromo-2-chloro-1-propan-2-ylbenzimidazole (6-BCPBI) is a benzimidazole derivative that has been studied for its potential applications in the fields of chemistry and biochemistry. 6-BCPBI is a highly versatile compound, with a wide range of applications in organic synthesis and drug development. 6-BCPBI has been used as a ligand in various catalytic reactions, as a reactant for the synthesis of heterocyclic compounds, and as a catalyst for the synthesis of polymers. 6-BCPBI has also been studied for its potential use as a drug in the treatment of cancer, diabetes, and other diseases.
Scientific Research Applications
Antiviral Properties
6-Bromo-2-chloro-1-propan-2-ylbenzimidazole derivatives have been synthesized and evaluated for antiviral properties. Studies have shown that certain derivatives exhibit selective activity against human cytomegalovirus (HCMV), though their effectiveness against herpes simplex virus type 1 (HSV-1) is limited. The antiviral potency varies among different substituted forms, with bromo and chloro analogs showing significant activity in certain cases (Zou, Drach, & Townsend, 1997).
Antimicrobial Activity
The antimicrobial activities of 6-Bromo-2-chloro-1-propan-2-ylbenzimidazole derivatives have been explored, particularly in zinc(II) complexes. These complexes display selective antibacterial activity against certain strains like Staphylococcus epidermidis. Some of these compounds have shown comparable or even superior activity to conventional antimicrobials like Ciprofloxazin (Tavman, Boz, & Birteksöz, 2010).
Synthesis and Structural Analysis
The synthesis and molecular structure analysis of various 6-Bromo-2-chloro-1-propan-2-ylbenzimidazole derivatives have been carried out. These studies provide insights into the chemical properties and potential applications of these compounds in various fields, including pharmaceuticals (Güntepe et al., 2012).
Potential in Corrosion Inhibition
Research has also indicated the potential use of 6-Bromo-2-chloro-1-propan-2-ylbenzimidazole derivatives in corrosion inhibition. The effectiveness of these compounds in preventing corrosion of metals like mild steel in acidic environments has been investigated, showing promising results (Saady et al., 2021).
properties
IUPAC Name |
6-bromo-2-chloro-1-propan-2-ylbenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClN2/c1-6(2)14-9-5-7(11)3-4-8(9)13-10(14)12/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWNSDOZAXEZQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=CC(=C2)Br)N=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-chloro-1-propan-2-ylbenzimidazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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